![molecular formula C17H20N4O3 B13478828 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine-2,6-dione core substituted with an isoindoline and an aminopyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isoindoline Moiety: This step involves the reaction of the piperidine-2,6-dione core with an isoindoline derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aminopyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aminopyrrolidine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating diseases such as sickle cell disease and β-thalassemia.
Biological Research: The compound is used to study protein interactions and cellular pathways, particularly those involving zinc finger motifs.
Industrial Applications: It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets. One of the primary targets is the widely interspaced zinc finger motif (WIZ) protein, where the compound reduces WIZ protein expression levels . This interaction leads to the induction of fetal hemoglobin (HbF) protein expression, which is beneficial in treating conditions like sickle cell disease and β-thalassemia .
類似化合物との比較
Similar Compounds
3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound shares a similar core structure but differs in the substitution pattern.
6-(3-aminopyrrolidin-1-yl)-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione: Another related compound with a different heterocyclic system.
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione: A functionalized cereblon ligand used in drug development.
Uniqueness
The uniqueness of 3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate protein expression levels and induce fetal hemoglobin makes it a promising candidate for further research and development.
特性
分子式 |
C17H20N4O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
3-[6-(3-aminopyrrolidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c18-11-5-6-20(9-11)12-1-2-13-10(7-12)8-21(17(13)24)14-3-4-15(22)19-16(14)23/h1-2,7,11,14H,3-6,8-9,18H2,(H,19,22,23) |
InChIキー |
WVLBWWPKSMZCSN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CCC(C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


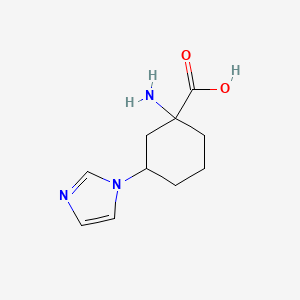
![2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13478753.png)
![3-Cyclobutylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13478758.png)
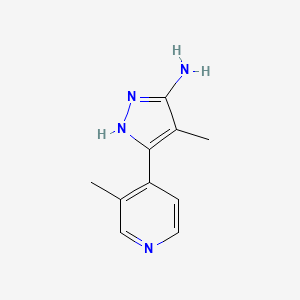

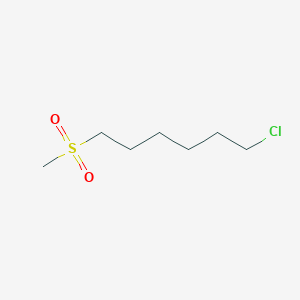
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)
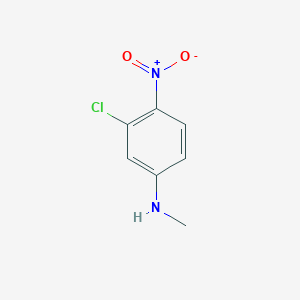
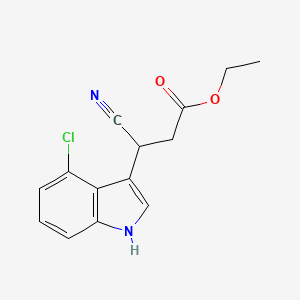
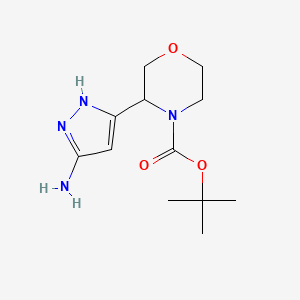

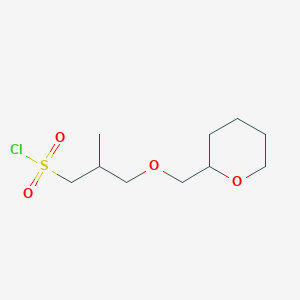
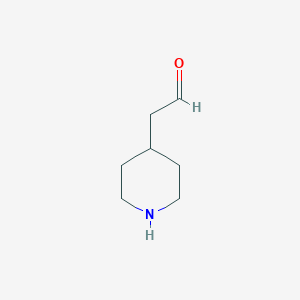
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
